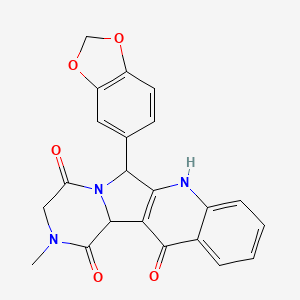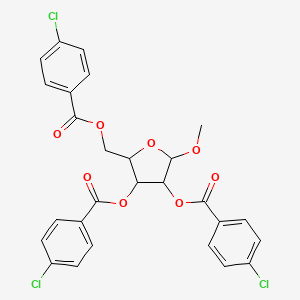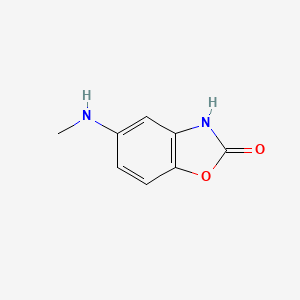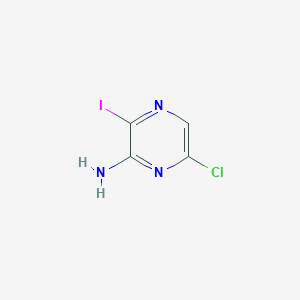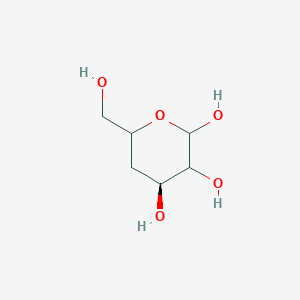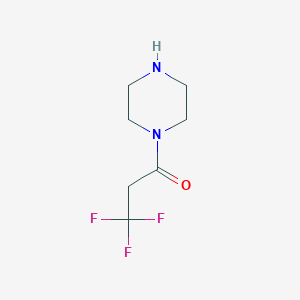
1-(3,3,3-Trifluoropropanoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluor-1-(Piperazin-1-yl)propan-1-on ist eine organische Verbindung mit der Summenformel C₇H₁₁F₃N₂O. Es ist bekannt für seine einzigartige Struktur, die eine Trifluormethylgruppe und einen Piperazinring umfasst. Diese Verbindung wird aufgrund ihrer besonderen Eigenschaften oft in verschiedenen chemischen und pharmazeutischen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,3,3-Trifluor-1-(Piperazin-1-yl)propan-1-on beinhaltet typischerweise die Reaktion von 3,3,3-Trifluorpropionylchlorid mit Piperazin. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen oft ein Lösungsmittel wie Dichlormethan und werden bei Raumtemperatur durchgeführt .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Fließreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität und Effizienz zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3,3,3-Trifluor-1-(Piperazin-1-yl)propan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die Trifluormethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um die Trifluormethylgruppe zu substituieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluor-1-(Piperazin-1-yl)propan-1-on wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Die Verbindung wird in der Untersuchung von Enzyminteraktionen und Proteinbindung verwendet.
Medizin: Es wird für potenzielle therapeutische Anwendungen untersucht, darunter als Vorläufer für die Arzneimittelentwicklung.
Industrie: Die Verbindung wird zur Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3,3,3-Trifluor-1-(Piperazin-1-yl)propan-1-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe kann die Lipophilie der Verbindung erhöhen, wodurch sie Zellmembranen leicht passieren kann. Im Inneren der Zelle kann sie mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Piperazinring kann auch zur Bindungsaffinität und Spezifität beitragen .
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3,3-trifluoro-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The piperazine ring can also contribute to binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,1,1-Trifluor-2-propanol: Eine weitere Trifluormethyl-haltige Verbindung mit unterschiedlichen funktionellen Gruppen.
3,3,3-Trifluor-1-propanol: Ähnliche Struktur, aber ohne den Piperazinring.
1,1,1,3,3,3-Hexafluor-2-propanol: Enthält mehr Fluoratome und weist unterschiedliche chemische Eigenschaften auf.
Einzigartigkeit
3,3,3-Trifluor-1-(Piperazin-1-yl)propan-1-on ist aufgrund der Kombination der Trifluormethylgruppe und des Piperazinrings einzigartig. Diese Kombination verleiht ihr besondere chemische und physikalische Eigenschaften, wodurch sie für bestimmte Forschungs- und Industrieanwendungen wertvoll ist .
Eigenschaften
Molekularformel |
C7H11F3N2O |
|---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
3,3,3-trifluoro-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)5-6(13)12-3-1-11-2-4-12/h11H,1-5H2 |
InChI-Schlüssel |
RUISULBDMIMYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


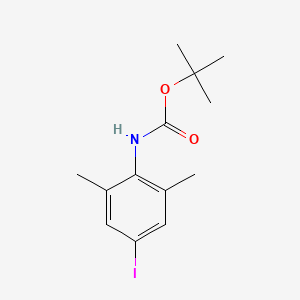
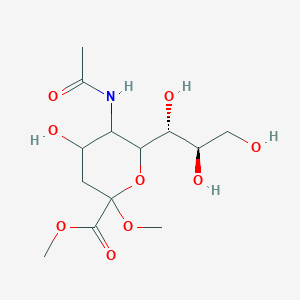
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)
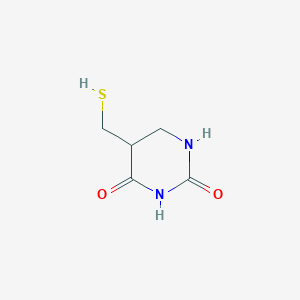
![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)
![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)
